molecular formula C9H13NO3 B13169674 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid

Cat. No.: B13169674
M. Wt: 183.20 g/mol
InChI Key: MMJFFVRFUJNTSH-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with glyoxylic acid to form the oxazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

Scientific Research Applications

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Oxazole: The parent compound of 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetic acid, oxazole itself, is a simpler structure without the tert-butyl and acetic acid groups.

    2-(5-Methyl-1,2-oxazol-3-yl)acetic acid: Similar to the target compound but with a methyl group instead of a tert-butyl group.

    2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid: Contains a phenyl group instead of a tert-butyl group.

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other oxazole derivatives and potentially more effective in certain applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(5-tert-butyl-1,2-oxazol-3-yl)acetic acid

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-4-6(10-13-7)5-8(11)12/h4H,5H2,1-3H3,(H,11,12)

InChI Key

MMJFFVRFUJNTSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CC(=O)O

Origin of Product

United States

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